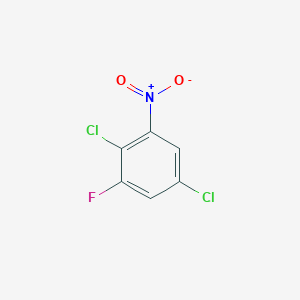

1,4-Dichloro-2-fluoro-6-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOGYALENIHQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289442 | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-73-4 | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131666-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Safety and Handling Whitepaper: 2,5-Dichloro-1-fluoro-3-nitrobenzene (CAS 131666-73-4)

Executive Summary

As drug development and agrochemical synthesis increasingly rely on highly functionalized halogenated building blocks, compounds like 2,5-Dichloro-1-fluoro-3-nitrobenzene (CAS 131666-73-4) have become indispensable. This molecule serves as a versatile electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions due to the synergistic electron-withdrawing effects of its nitro and halogen substituents. However, the exact electronic properties that make it synthetically valuable also render it a significant occupational hazard. This guide synthesizes the physicochemical profile, toxicological causality, and self-validating handling protocols required for the safe manipulation of this compound.

Physicochemical Profiling & Mechanistic Causality

To understand the hazards of CAS 131666-73-4, one must first analyze its molecular architecture. The presence of a nitro group (-NO₂) strongly depletes electron density from the aromatic ring, while the orthogonal inductive effects of the fluorine and chlorine atoms further activate the ring toward nucleophilic attack.

-

Lipophilicity and Dermal Penetration: The high halogen content significantly increases the molecule's partition coefficient (LogP). This lipophilicity dictates its primary hazard vector: rapid absorption through the stratum corneum (skin), leading to systemic circulation[1].

-

Toxicological Causality: Once absorbed, nitroaromatic compounds undergo enzymatic reduction by hepatic reductases. This metabolic pathway generates reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species oxidize the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, manifesting as cyanosis, dizziness, and hypoxia.

Hazard Identification (GHS Classification)

According to established 1, CAS 131666-73-4 is classified with multiple acute and localized hazard statements[1]. The table below summarizes these quantitative and qualitative metrics, linking them directly to their chemical causality.

| Property / GHS Code | Value / Statement | Mechanistic Causality & Impact on Handling |

| CAS Number | 131666-73-4 | Unique registry identifier for SDS tracking and inventory control. |

| Purity | ≥98% | High purity is required; impurities can drastically lower thermal onset temperatures (2)[2]. |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | High lipophilicity enables rapid systemic entry; subsequent enzymatic reduction causes methemoglobinemia[1]. |

| H315 / H319 | Causes skin and serious eye irritation | The highly electrophilic aromatic ring reacts directly with nucleophilic proteins in the epidermis and cornea[1]. |

| H335 | May cause respiratory irritation | Volatilization or aerosolization of particulates causes localized electrophilic stress on mucosal membranes[1]. |

Self-Validating Experimental Protocol: Safe Handling & Reactivity Quenching

Standard operating procedures often fail because they lack built-in validation. As a Senior Application Scientist, I mandate that every high-hazard workflow must be a self-validating system. The following protocol ensures safe aliquoting, reaction setup, and verifiable decontamination of CAS 131666-73-4.

Phase 1: Environmental & PPE Setup

-

Ventilation: Verify that the fume hood face velocity is ≥ 0.5 m/s. Line the workspace with chemical-resistant, fluorescent-backed absorbent bench paper.

-

PPE Configuration: Don double nitrile gloves. The outer pair serves as a sacrificial layer to be shed immediately upon suspected contact. Wear splash-proof safety goggles and a flame-resistant lab coat.

Phase 2: Aliquoting and Transfer

-

Static Mitigation: Use an anti-static, grounded spatula to weigh the compound. Halogenated nitroaromatics can accumulate static charge, leading to sudden aerosolization and subsequent inhalation exposure (H332).

-

Transfer: Transfer the pre-weighed solid directly into a sealed reaction vessel before removing it from the balance area to minimize environmental exposure.

Phase 3: Self-Validating Decontamination

-

Chemical Quenching: Wipe down the balance, spatulas, and surrounding bench paper with a specialized quenching solution: a 1:1 mixture of Ethanol and 1M NaOH.

-

Causality: The alkaline environment forces a nucleophilic aromatic substitution (SNAr) or hydrolysis of the reactive halogen sites, converting the hazardous electrophile into a benign, water-soluble phenoxide derivative.

-

-

Validation (The Self-Check): Turn off the ambient hood lighting and illuminate the workspace with a portable UV lamp (254 nm). Nitroaromatics strongly absorb UV light and will quench the background fluorescence of the bench paper.

-

Verification: Inspect the area. Any dark, non-fluorescing spots indicate residual CAS 131666-73-4. If spots are observed, repeat Step 5 until the UV validation confirms a completely clean surface.

Hazard Mitigation and Response Workflow

The following diagram illustrates the logical flow for handling CAS 131666-73-4, integrating the self-validating decontamination steps.

Workflow for handling CAS 131666-73-4, detailing exposure response and UV decontamination.

References

-

Title: 131666-73-4 | 2,5-Dichloro-1-fluoro-3-nitrobenzene Source: BLD Pharm URL: 1

-

Title: 2,5-Dichloro-1-fluoro-3-nitrobenzene | 131666-73-4 Source: Sigma-Aldrich URL: 2

Sources

An In-depth Technical Guide to 2,5-Dichloro-1-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-1-fluoro-3-nitrobenzene is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthesis, expected reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for 2,5-dichloro-1-fluoro-3-nitrobenzene.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,5-dichloro-1-fluoro-3-nitrobenzene .

Over the years and across various chemical suppliers and databases, this compound has been referred to by several synonyms. While these names are often used interchangeably, it is best practice to use the IUPAC name to avoid ambiguity.

Common Synonyms:

-

1-Fluoro-2,5-dichloro-3-nitrobenzene

-

3-Nitro-2,5-dichlorofluorobenzene

Chemical Identifiers

For precise identification in databases and regulatory documents, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 131666-73-4 | [1] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| InChI | 1S/C6H2Cl2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | [1] |

| InChIKey | SWOGYALENIHQMC-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=C(C=C1Cl)F)Cl)N(=O)=O |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Electrophilic Nitration

The logical precursor for the synthesis of 2,5-dichloro-1-fluoro-3-nitrobenzene is 2,5-dichlorofluorobenzene (CAS No: 348-59-4)[2]. The introduction of the nitro group onto the aromatic ring can be achieved through an electrophilic aromatic substitution reaction using a nitrating agent.

Caption: Proposed synthesis of 2,5-dichloro-1-fluoro-3-nitrobenzene.

Experimental Protocol (Proposed)

This proposed protocol is based on standard nitration procedures for similar halogenated aromatic compounds[1]. Note: This protocol should be considered a theoretical guideline and would require optimization and validation in a laboratory setting.

2.2.1. Materials and Reagents:

-

2,5-Dichlorofluorobenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

2.2.2. Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. This mixture should be prepared fresh and kept cold.

-

Nitration Reaction: To a separate reaction vessel, add 2,5-dichlorofluorobenzene. Cool the vessel in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 2,5-dichlorofluorobenzene, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final, high-purity 2,5-dichloro-1-fluoro-3-nitrobenzene.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2,5-dichloro-1-fluoro-3-nitrobenzene stems from the distinct reactivity of its substituents, which allows for selective chemical transformations.

Key Reactive Sites and Their Plausible Transformations

The electron-withdrawing nature of the nitro group and the halogen atoms deactivates the aromatic ring towards further electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, and to a lesser extent the fluorine atom, can be displaced by various nucleophiles. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated. In this molecule, the chlorine at the 2-position and the fluorine at the 1-position are ortho and para, respectively, to the nitro group at the 3-position, making them potential sites for nucleophilic attack. The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I. Therefore, the fluorine atom is the most likely to be substituted, followed by the chlorine atoms.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation is fundamental in medicinal chemistry for introducing an amino group, which can then be further functionalized.

Caption: Key reaction pathways for 2,5-dichloro-1-fluoro-3-nitrobenzene.

Role as a Building Block in Medicinal Chemistry

Halogenated nitroaromatics are valuable precursors in the synthesis of pharmaceuticals. The presence of multiple reactive handles on 2,5-dichloro-1-fluoro-3-nitrobenzene allows for a modular approach to building complex molecules. For instance, sequential SNAr reactions followed by reduction of the nitro group and subsequent derivatization of the resulting aniline can lead to a diverse range of compounds for screening in drug discovery programs.

While specific examples of drugs synthesized from this exact starting material are not prominent in publicly accessible literature, its structural motifs are relevant to various classes of therapeutic agents, including kinase inhibitors and anti-infective agents, where substituted anilines and related structures are common pharmacophores.

Spectroscopic and Physicochemical Properties

Detailed, verified spectroscopic data for 2,5-dichloro-1-fluoro-3-nitrobenzene is not available in public spectral databases. However, based on the analysis of similar compounds, the expected spectral characteristics can be predicted.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to a single proton. Due to the electron-withdrawing effects of the substituents, these signals will be downfield. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the fluorine and nitro groups will show characteristic chemical shifts and coupling constants (C-F coupling).

-

IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the C-NO₂ stretching vibrations (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), as well as absorptions corresponding to C-Cl and C-F bonds and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Physicochemical Properties

| Property | Value | Source/Comment |

| Physical State | Likely a solid at room temperature | Based on similar compounds |

| Solubility | Insoluble in water; soluble in common organic solvents | Expected for a non-polar aromatic compound |

| Purity | Commercially available with ≥98% purity | [1] |

Safety and Handling

2,5-Dichloro-1-fluoro-3-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2,5-Dichloro-1-fluoro-3-nitrobenzene is a valuable, albeit under-documented, chemical intermediate. Its synthesis is achievable through standard nitration chemistry, and its reactivity is governed by the interplay of its halogen and nitro substituents. The potential for selective nucleophilic substitution and nitro group reduction makes it a promising starting material for the synthesis of novel compounds in drug discovery and materials science. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.

References

- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

-

PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-2-fluoro-4-nitrobenzene: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 1,3-Dichloro-2-fluoro-4-nitrobenzene, a versatile building block in modern organic chemistry.

Introduction

The landscape of modern drug discovery and agrochemical development is intrinsically linked to the availability of versatile and highly functionalized chemical building blocks. Substituted nitrobenzenes, in particular, serve as crucial precursors for a wide array of complex organic molecules. Their utility is primarily derived from the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for various chemical transformations.

This technical guide provides a comprehensive overview of 1,3-Dichloro-2-fluoro-4-nitrobenzene , a key intermediate in the synthesis of high-value compounds. It is important to note that the initially requested compound, "1,4-Dichloro-2-fluoro-6-nitrobenzene," is not readily found in chemical literature and may be an uncommon or incorrectly named isomer. Therefore, this guide focuses on the well-documented and synthetically relevant isomer, 1,3-Dichloro-2-fluoro-4-nitrobenzene, to provide a technically sound and practical resource.

Core Chemical Properties and Data

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and process development. The key properties of 1,3-Dichloro-2-fluoro-4-nitrobenzene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| CAS Number | 393-79-3 | [1] |

| IUPAC Name | 1,3-dichloro-2-fluoro-4-nitrobenzene | [1] |

| Appearance | Not specified, likely a solid | - |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge |

Synthesis and Mechanistic Insights

The primary route for the synthesis of dichloronitrobenzene isomers is through the electrophilic nitration of a corresponding dichlorobenzene precursor.[2] The regioselectivity of the nitration is dictated by the substitution pattern of the starting material and the reaction conditions. For the synthesis of 1,3-dichloro-2-fluoro-4-nitrobenzene, a plausible synthetic route would involve the nitration of 1,3-dichloro-2-fluorobenzene.

Experimental Protocol: Electrophilic Nitration

The following is a representative protocol for the nitration of an activated aromatic compound, which can be adapted for the synthesis of 1,3-dichloro-2-fluoro-4-nitrobenzene.

Materials:

-

1,3-dichloro-2-fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured volume of concentrated sulfuric acid. Maintain the temperature below 20°C during the addition.

-

Reaction Setup: Dissolve the 1,3-dichloro-2-fluorobenzene in dichloromethane in a separate reaction vessel equipped with a magnetic stirrer and placed in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining the reaction temperature between 0 and 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 1,3-dichloro-2-fluoro-4-nitrobenzene.

Applications in Drug Discovery and Agrochemicals

The true value of 1,3-dichloro-2-fluoro-4-nitrobenzene lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a nitro group and halogen atoms on the benzene ring activates it for nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nitro group, positioned ortho or para to a halogen, significantly facilitates the displacement of that halogen by a nucleophile.[3] This reactivity is a cornerstone of modern medicinal chemistry for the construction of carbon-heteroatom bonds.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAᵣ).

Role in Kinase Inhibitor Synthesis

A prominent application of fluorinated nitroaromatic compounds is in the synthesis of kinase inhibitors, a critical class of drugs for cancer therapy.[4][5] The fluoro- and chloro-substituents can be selectively displaced by various nucleophiles, such as amines and alcohols, to build the complex heterocyclic scaffolds characteristic of many kinase inhibitors.

While a specific, publicly available synthesis of a marketed drug directly from 1,3-dichloro-2-fluoro-4-nitrobenzene is not readily found, its structural motifs are highly relevant to this field. For instance, related compounds like 4-fluoro-3-nitrobenzonitrile are key intermediates in the synthesis of the ALK inhibitor, Alectinib.[5]

Spectroscopic Characterization

The structural elucidation of 1,3-dichloro-2-fluoro-4-nitrobenzene relies on standard spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A publicly available ¹³C NMR spectrum for this compound can be found in the PubChem database.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the two aromatic protons, with their chemical shifts and coupling patterns providing valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-Cl and C-F bonds.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 1,3-dichloro-2-fluoro-4-nitrobenzene.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

1,3-Dichloro-2-fluoro-4-nitrobenzene stands as a valuable and versatile building block for organic synthesis. Its unique substitution pattern, featuring a nitro group and multiple halogen atoms, makes it a highly reactive intermediate, particularly for nucleophilic aromatic substitution reactions. This reactivity is leveraged in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices, as outlined in this guide, is crucial for its effective application in research and development.

References

-

PubChem. 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dichloro-2-nitrobenzene

A Note to the Reader: Initial inquiries for the physical properties of 1,4-dichloro-2-fluoro-6-nitrobenzene did not yield sufficient public data to construct a comprehensive technical guide. This is indicative of a compound that is not commonly synthesized or commercially available. In the spirit of providing a valuable and technically grounded resource, this guide has been developed for the well-characterized and industrially significant isomer, 1,4-dichloro-2-nitrobenzene (CAS RN: 89-61-2) . The principles, methodologies, and applications discussed herein are broadly applicable to related halogenated nitroaromatic compounds and will be of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Abstract

1,4-Dichloro-2-nitrobenzene is a key aromatic intermediate with significant applications in the synthesis of dyes, pigments, pesticides, and pharmaceuticals.[1][2] Its utility is intrinsically linked to its chemical structure and physical properties, most notably its melting and boiling points. These thermal transition points are critical parameters that dictate the compound's behavior in reaction vessels, its purification strategies, and its ultimate stability and handling requirements. This guide provides a detailed exploration of the melting and boiling points of 1,4-dichloro-2-nitrobenzene, grounded in experimental data and theoretical principles. It further outlines the causality behind experimental choices for determining these properties and provides field-proven protocols for their accurate measurement.

Introduction: The Significance of 1,4-Dichloro-2-nitrobenzene

1,4-Dichloro-2-nitrobenzene, also known by its synonym 2,5-dichloronitrobenzene, is a yellow crystalline solid at ambient temperature.[3][4] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and a nitro group, creates a unique electronic and steric environment. The nitro group is strongly electron-withdrawing, which activates the chlorine atom at the adjacent C2 position towards nucleophilic substitution. This reactivity is the cornerstone of its role as a versatile chemical precursor.[3]

The production of this compound is typically achieved through the nitration of 1,4-dichlorobenzene.[3][5] It serves as a precursor to a variety of commercially important derivatives. For instance, hydrogenation of the nitro group yields 1,4-dichloroaniline, and nucleophilic displacement of the activated chlorine atom allows for the synthesis of compounds like 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol, and 4-chloro-2-nitroanisole.[3]

A thorough understanding of its physical properties is paramount for any scientist or engineer working with this compound. The melting point defines the transition from a solid to a liquid state, impacting storage, handling, and reaction initiation. The boiling point governs its behavior at elevated temperatures and is fundamental to purification methods such as distillation.

Core Physicochemical Data

The melting and boiling points of 1,4-dichloro-2-nitrobenzene have been experimentally determined and are well-documented in the scientific literature and chemical databases. These values are summarized below.

| Property | Value (Celsius) | Value (Kelvin) | Source(s) |

| Melting Point | 52-58 °C | 325-331 K | [2][3][6] |

| Boiling Point | 261-269 °C | 534-542 K | [2][3] |

Note: The ranges provided reflect values reported across various sources and can be influenced by the purity of the sample and the experimental conditions under which they were measured.

The Science Behind Phase Transitions

The melting and boiling points are not arbitrary numbers; they are direct consequences of the intermolecular forces acting between molecules of 1,4-dichloro-2-nitrobenzene in a bulk sample.

-

Melting Point: In the solid state, the molecules are arranged in a fixed, crystalline lattice. The energy required to overcome these lattice forces and allow the molecules to move past one another as a liquid is the melting point. For 1,4-dichloro-2-nitrobenzene, these forces are primarily dipole-dipole interactions, arising from the polar C-Cl and C-N bonds, and London dispersion forces, which are dependent on the molecule's size and shape.

-

Boiling Point: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. To transition into the gaseous phase, the molecules must acquire sufficient kinetic energy to completely overcome all intermolecular attractive forces in the liquid state. The relatively high boiling point of 1,4-dichloro-2-nitrobenzene is indicative of strong intermolecular attractions.

The substitution pattern on the benzene ring plays a crucial role. Isomers of dichloronitrobenzene will exhibit different melting and boiling points due to variations in molecular symmetry and the net dipole moment, which affect the efficiency of crystal lattice packing and the strength of intermolecular interactions.

Experimental Determination Protocols

Accurate determination of melting and boiling points is a fundamental skill in chemical research. The protocols described below are self-validating systems when performed with care and proper calibration.

Protocol for Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition of a small sample heated in a capillary tube.

Methodology:

-

Sample Preparation: Ensure the 1,4-dichloro-2-nitrobenzene sample is pure and completely dry. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Begin heating the apparatus. For a first determination, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. Since 1,4-dichloro-2-nitrobenzene is a solid at room temperature, it must first be melted.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample and Boiling Chips: Place a sufficient amount of solid 1,4-dichloro-2-nitrobenzene into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle. The solid will melt and the temperature will begin to rise.

-

Equilibrium and Observation:

-

Continue heating until the liquid boils and a ring of condensing vapor rises up the apparatus.

-

The boiling point is the temperature at which the thermometer bulb is fully bathed in the vapor and the temperature reading remains constant. This indicates that a state of equilibrium exists between the liquid and vapor phases.

-

-

Data Recording: Record the constant temperature reading as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Conclusion: Practical Implications for the Researcher

The melting and boiling points of 1,4-dichloro-2-nitrobenzene are fundamental physical constants that have profound implications for its practical application. For the synthetic chemist, these values inform the choice of reaction solvents and temperature conditions, ensuring the compound is in the appropriate physical state for a reaction to proceed. In process development and manufacturing, these properties are critical for designing purification protocols, such as recrystallization or distillation, and for establishing safe handling and storage procedures. As a well-characterized intermediate, the consistent and reliable data for its physical properties, as outlined in this guide, provide a solid foundation for its use in the complex workflows of drug discovery and materials science.

References

- Aarti Industries. (n.d.). Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).

- Avantor. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene 95%.

- European Chemicals Agency. (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2.

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved February 26, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved February 26, 2026, from [Link]

- INCHEM. (n.d.). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE.

- Thermo Fisher Scientific. (n.d.). 1,4-Dichloro-2-nitrobenzene, 98%.

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2019, September 13). 1,4-Dichloro-2-Nitrobenzene. Retrieved February 26, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-dichloro-2-nitro-. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 1,4-Dichloro-2-Nitrobenzene - OEHHA [oehha.ca.gov]

- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,4-Dichloro-2-fluoro-6-nitrobenzene via Regioselective Nitration

This Application Note provides a comprehensive technical guide for the synthesis of 1,4-Dichloro-2-fluoro-6-nitrobenzene (and its regioisomers) via the nitration of 2,5-dichlorofluorobenzene .

Executive Summary

The synthesis of poly-halogenated nitrobenzenes is a critical step in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., HER2 inhibitors). This protocol details the nitration of 2,5-dichlorofluorobenzene using a mixed acid system.

Critical Process Note: The nitration of 2,5-dichlorofluorobenzene yields a mixture of regioisomers due to the competing directing effects of the fluorine and chlorine substituents. While the user-specified target is the 6-nitro isomer (meta to fluorine), the reaction kinetically favors the 5-nitro (para to fluorine) and 3-nitro (ortho to fluorine) isomers. This guide provides the synthesis protocol and the necessary purification strategies to isolate the target isomers.

Reaction Scheme

Caption: Electrophilic aromatic substitution of 2,5-dichlorofluorobenzene yielding isomeric nitro-derivatives.

Scientific Principles & Regiochemistry

Directing Effects

The regioselectivity is governed by the electronic directing effects of the substituents on the benzene ring:

-

Fluorine (C1): Strong inductive withdrawal but strong resonance donation. It is an ortho/para director and the most powerful activating group on the ring.

-

Chlorine (C2 & C5): Weak deactivators, ortho/para directors .

Locus of Attack

-

Position 4 (Para to F): Strongly activated by Fluorine (para). Ortho to Cl(C5). Meta to Cl(C2). This forms 1,4-Dichloro-2-fluoro-5-nitrobenzene .[1][2][3]

-

Position 6 (Ortho to F): Activated by Fluorine (ortho). Ortho to Cl(C5). Meta to Cl(C2). This forms 1,4-Dichloro-2-fluoro-3-nitrobenzene .[1][4][5][6]

-

Position 3 (Meta to F): Deactivated by Fluorine. Ortho to Cl(C2). Meta to Cl(C5). This forms the target 1,4-Dichloro-2-fluoro-6-nitrobenzene .

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2,5-Dichlorofluorobenzene (Purity >98%)[7]

-

Nitric Acid (fuming, >90% or conc. 65-70%)

-

Sulfuric Acid (conc. 98%)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

-

Sodium Bicarbonate (sat. aq.)

-

-

Equipment:

-

3-neck round bottom flask (250 mL)

-

Mechanical stirrer (essential for viscous acid mixing)

-

Thermometer (internal probe)

-

Ice/Salt bath

-

Step-by-Step Synthesis Procedure

Step 1: Preparation of Mixed Acid

-

Cool 50 mL of concentrated H2SO4 to 0°C in the 3-neck flask.

-

Slowly add 4.0 equivalents of HNO3 (relative to substrate) dropwise, maintaining temperature <10°C.

-

Note: Using fuming HNO3 increases the concentration of the nitronium ion (

), which may be necessary to drive the reaction on the deactivated dichloro-ring.

-

Step 2: Nitration Reaction 3. Add 10.0 g (60.6 mmol) of 2,5-dichlorofluorobenzene dropwise to the acid mixture. 4. Critical Control: Maintain internal temperature between 0°C and 5°C during addition to minimize di-nitration and oxidation byproducts. 5. After addition, allow the mixture to warm to Room Temperature (20-25°C). 6. Stir for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or GC-MS.

- Endpoint: Disappearance of starting material peak (m/z 164). Appearance of product peaks (m/z 209).[1]

Step 3: Work-up 7. Pour the reaction mixture carefully onto 200 g of crushed ice/water mixture with vigorous stirring. The product will precipitate as a pale yellow oil or solid. 8. Extract the aqueous mixture with DCM (3 x 50 mL). 9. Wash the combined organic layers with:

- Water (2 x 50 mL)

- Saturated

- Brine (1 x 50 mL)

- Dry over anhydrous

Purification & Isolation

The crude residue contains a mixture of isomers.

-

Method A: Fractional Crystallization (Scalable)

-

Dissolve crude solid in hot Ethanol or Isopropanol.

-

Cool slowly. The major isomer (typically the para-nitro, 1,4-Dichloro-2-fluoro-5-nitrobenzene ) often crystallizes first due to higher symmetry.

-

Filter the crystals. The mother liquor will be enriched in the ortho- and meta-isomers.

-

-

Method B: Flash Column Chromatography (For High Purity)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes to 5% EtOAc/Hexanes.

-

Elution Order (Typical):

-

Unreacted Starting Material (Non-polar)

-

1,4-Dichloro-2-fluoro-3-nitrobenzene (Ortho-nitro, often elutes first among nitro isomers due to internal H-bonding/dipole effects).

-

1,4-Dichloro-2-fluoro-6-nitrobenzene (Target Meta-nitro).

-

1,4-Dichloro-2-fluoro-5-nitrobenzene (Para-nitro, most polar).

-

-

Analytical Data & Characterization

| Compound | Structure Ref | 1H NMR (Predicted, CDCl3) | GC-MS (m/z) |

| SM | 2,5-dichlorofluorobenzene | ||

| Isomer A (Para) | 1,4-dichloro-2-fluoro-5-nitrobenzene | ||

| Isomer B (Ortho) | 1,4-dichloro-2-fluoro-3-nitrobenzene | ||

| Target (Meta) | 1,4-dichloro-2-fluoro-6-nitrobenzene |

Note: The target isomer (6-nitro) is structurally distinct as the nitro group is flanked by a Chlorine (C1) and a Hydrogen (C5), whereas in the major isomers it is flanked by Cl/H or Cl/F in different patterns.

Safety Protocols

Caption: Critical safety control points for nitration reactions.

References

-

PubChem. Benzene, 1,4-dichloro-2,5-difluoro-. National Library of Medicine. Available at: [Link]

- Google Patents.Process for the preparation of 2,4-dichlorofluorobenzene. (Discusses nitration of fluorobenzenes).

-

Chemical Register. 2,5-dichloro-1-fluoro-3-nitrobenzene (Synonym: 1,4-Dichloro-2-fluoro-6-nitrobenzene). Available at: [Link]

Sources

- 1. Dichloro nitrobenzene 8.20445 | Sigma-Aldrich [sigmaaldrich.com]

- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4815-64-9|1-Chloro-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 700-37-8|4-Chloro-2-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. 1,4-Dichloro-2-fluoro-3-nitrobenzene | 1805479-33-7 [sigmaaldrich.com]

- 7. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

Nucleophilic aromatic substitution (SNAr) reactions of fluoronitrobenzenes

Abstract

Fluoronitrobenzenes represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for kinase inhibitors, antibiotics (e.g., Linezolid), and radiotracers. While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), fluoronitrobenzenes are paradoxically the most reactive substrates for Nucleophilic Aromatic Substitution (SNAr). This guide provides a comprehensive technical framework for exploiting this "Fluorine Effect" to synthesize high-purity biaryl ethers and anilines. We detail mechanistic drivers, solvent selection strategies (including green alternatives), and validated protocols for regiospecific functionalization.

Mechanistic Insight: The Fluorine Advantage[1][2]

To optimize SNAr reactions, one must understand why fluorine outperforms chlorine, bromine, and iodine, despite being the poorest leaving group in SN1/SN2 paradigms.

The Element Effect

In SNAr, the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is usually the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Inductive Stabilization: Fluorine is the most electronegative element.[1][2] Its strong inductive effect (-I) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso carbon, accelerating the nucleophilic attack.

-

Transition State Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the transition state leading to the Meisenheimer complex.

-

Bond Breaking: The elimination of the leaving group (Step 2) is fast and typically not rate-determining. Therefore, the strength of the C-F bond does not impede the reaction rate.[3]

Reaction Pathway Visualization

Figure 1: The SNAr reaction coordinate. Note that the high electronegativity of Fluorine lowers the activation energy of the first, rate-determining step.

Strategic Considerations & Optimization

Solvent Selection: Polar Aprotic vs. Green Alternatives

The choice of solvent dictates the "nakedness" of the nucleophile. Polar aprotic solvents are standard, but recent environmental regulations favor greener alternatives.

| Solvent Class | Examples | Pros | Cons | Recommendation |

| Classic Polar Aprotic | DMF, NMP, DMAc | Excellent solubility; maximizes reaction rate. | High boiling points (difficult removal); reprotoxic (NMP, DMF). | Use for stubborn substrates or scale-up < 100g. |

| Sulfoxides | DMSO | High dielectric constant; fast rates. | Difficult to remove during workup; potential safety hazards (exotherms). | Ideal for small-scale screening. |

| Green / Neoteric | Cyrene™ , PEG-400 | Biodegradable; non-mutagenic; good solvency. | Higher viscosity; limited commercial history. | Preferred for sustainable process dev. |

| Nitriles | Acetonitrile (MeCN) | Low boiling point (easy removal). | Lower boiling point limits max temp (82°C). | Good for highly reactive substrates. |

Base Selection[5][6]

-

Cesium Carbonate (

): The "Gold Standard" for SNAr. The large Cesium cation forms a loose ion pair with the nucleophile (especially phenols/alcohols), increasing its reactivity (solubility effect). -

DIPEA (Hünig's Base): Standard for amine nucleophiles to neutralize the HF generated.

-

Potassium Carbonate (

): Cost-effective alternative to Cesium, often requires higher temperatures.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 4-morpholino-nitrobenzene from 4-fluoronitrobenzene. Rationale: A robust, self-validating protocol for introducing secondary amines.

Reagents:

-

4-Fluoronitrobenzene (1.0 equiv)

-

Morpholine (1.2 equiv)

- (1.5 equiv) or DIPEA (2.0 equiv)

-

Acetonitrile (Reagent Grade, 5 mL/mmol)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoronitrobenzene (1.41 g, 10 mmol) and Acetonitrile (50 mL).

-

Base Addition: Add

(2.07 g, 15 mmol) in a single portion. Note: If using DIPEA, add it liquid-wise here. -

Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes.

-

Reaction: Heat to reflux (80-82°C) for 2–4 hours.

-

IPC (In-Process Control): Check LCMS/TLC at t=2h. Target: Disappearance of starting material (m/z 141) and appearance of product (m/z 208, M+H).

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter off inorganic salts (

/KF). -

Concentrate the filtrate in vacuo.

-

Resuspend residue in EtOAc (50 mL) and wash with 0.5 M HCl (2 x 20 mL). Why? This removes excess morpholine, ensuring the organic layer contains pure nitro-amine.

-

Wash with Brine, dry over

, and concentrate.[4]

-

-

Yield: Expect >90% yellow solid.

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of diaryl ethers. Nuance: Phenols are less nucleophilic than amines and require phenoxide formation.

Reagents:

-

4-Fluoronitrobenzene (1.0 equiv)

-

Phenol derivative (1.1 equiv)

- (1.5 equiv)[6]

-

DMF or DMSO (5 mL/mmol)

Procedure:

-

Pre-activation: In a reaction vial, combine the Phenol (1.1 equiv) and

(1.5 equiv) in DMF. Stir at RT for 15 minutes.-

Observation: Mixture may turn slightly colored as the phenoxide generates.

-

-

Substrate Addition: Add 4-Fluoronitrobenzene (1.0 equiv).

-

Reaction: Heat to 90°C for 4–6 hours.

-

Note: C-O coupling often requires higher energy than C-N coupling.

-

-

Quench: Pour reaction mixture slowly into rapidly stirring Ice Water (10x reaction volume).

-

Self-Validation: The product should precipitate out as a solid.

-

-

Isolation: Filter the precipitate, wash copiously with water (to remove DMF), and dry.

Advanced Topic: Regioselectivity in Poly-fluorinated Systems

When working with substrates like 2,4-difluoronitrobenzene , regioselectivity becomes the primary challenge.

-

The Competition:

-

C2 (Ortho): Activated by inductive proximity to the Nitro group.

-

C4 (Para): Activated by resonance, but less inductively activated than C2.

-

-

The Rule of Thumb:

-

Small Nucleophiles / Non-polar Solvents: Tend to favor the Ortho (C2) position due to the "Built-in Solvation" model where the nucleophile coordinates with the nitro group.

-

Bulky Nucleophiles / Polar Solvents: Often favor the Para (C4) position due to steric relief.

-

Workflow for Regio-Control:

Figure 2: Decision tree for controlling regioselectivity in difluoro-nitro systems.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Trace water in solvent. | Fluoride is a strong H-bond acceptor. Water solvates F-, inhibiting the leaving group departure. Use anhydrous solvents and molecular sieves. |

| Phenolic Byproduct | Hydrolysis of F. | Hydroxide (from wet base) acts as a nucleophile. Ensure bases ( |

| Regio-isomers | Temperature too high. | Lower temperature to -10°C or 0°C and allow longer reaction times to favor the kinetically controlled product (usually ortho). |

| Dark/Tar Reaction | Thermal decomposition. | Nitro compounds are thermally sensitive. Do not exceed 120°C. Check DSC data for shock sensitivity if scaling up. |

References

-

Jin, H., et al. (2019).[6] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett.[6] Retrieved from [Link]

-

Sythana, S., et al. (2014).[7] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[7] Organic Process Research & Development.[7] Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[8] Retrieved from [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. semanticscholar.org [semanticscholar.org]

- 8. gctlc.org [gctlc.org]

Preparation of fluorinated aniline derivatives from nitrobenzene precursors

Executive Summary & Strategic Rationale

The incorporation of fluorine into aromatic amines (anilines) is a cornerstone of modern medicinal chemistry. Fluorine acts as a bioisostere for hydrogen, modulating lipophilicity (

However, the synthesis of fluorinated anilines presents a "Process Paradox":

-

Introduction of Fluorine: Often requires harsh nucleophilic aromatic substitution (

) conditions (High T, basicity) incompatible with sensitive amine groups. -

Preservation of Fluorine: The subsequent reduction of the nitro group to an amine carries a high risk of hydrodefluorination (HDF) —the unwanted cleavage of the C-F bond—especially when using standard catalytic hydrogenation (e.g.,

).

This guide provides a validated, two-stage workflow to navigate these challenges:

-

Stage 1 (Halex Reaction): Efficient

exchange using Phase Transfer Catalysis (PTC). -

Stage 2 (Chemoselective Reduction): Two protocols (Chemical vs. Catalytic) designed to eliminate HDF.

Strategic Workflow & Decision Matrix

The following diagram outlines the critical decision points in the synthesis pathway.

Figure 1: Strategic workflow for the synthesis of fluorinated anilines, highlighting the divergence in reduction methodologies based on scale and selectivity requirements.

Stage 1: The Halex Reaction (Precursor Synthesis)

The Halogen Exchange (Halex) reaction replaces a chlorine atom with fluorine using Potassium Fluoride (KF).[1] This is an

The Challenge: Fluoride (

Protocol 1: PTC-Enhanced Fluorination

Reagents:

-

Substrate: 4-Chloronitrobenzene (1.0 equiv)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (1.5 – 2.0 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (TPPB) or Tetramethylammonium chloride (TMAC) (0.05 equiv)

-

Solvent: Sulfolane (anhydrous)

Step-by-Step Methodology:

-

Drying (Critical): KF is extremely hygroscopic. Even trace water suppresses the reaction by solvating

. Dry KF in a vacuum oven at 150°C for 4 hours or use spray-dried KF. Azeotropic distillation with toluene is recommended for the solvent system. -

Charging: In a dry 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry) and a nitrogen inlet, charge Sulfolane, dried KF, and the PTC.

-

Activation: Heat the mixture to 180°C for 30 minutes to allow the PTC to facilitate partial dissolution of fluoride.

-

Reaction: Add 4-Chloronitrobenzene. Maintain temperature at 180–190°C.

-

Note: Monitor by GC/HPLC. Reaction typically requires 4–12 hours.

-

-

Workup: Cool to 60°C. Filter off the inorganic salts (KCl/KF).

-

Isolation: Pour the filtrate into water (Sulfolane is water-soluble) and extract the fluoronitrobenzene with Ethyl Acetate or Toluene. Wash organic layer with brine, dry over

, and concentrate.

Expert Insight:

"If the reaction stalls at 80% conversion, do not simply add more KF. The active surface area of the salt is likely coated with KCl. Mechanical agitation is more critical than stoichiometry."

Stage 2: Chemoselective Reduction

Reducing the nitro group without cleaving the C-F bond is the most critical step. Standard Pd/C hydrogenation often results in 5–15% defluorinated byproduct (aniline), which is difficult to separate.

Method A: Modified Bechamp Reduction (Iron-Mediated)

Best for: Lab scale, high-value substrates, or when absolute fluorine retention is required.

Mechanism: Electron transfer from

Protocol:

-

Setup: 3-neck flask with reflux condenser and overhead stirrer.

-

Mixture: Suspend Fluoronitrobenzene (10 mmol) and Iron powder (30 mmol, ~325 mesh) in Ethanol/Water (3:1 v/v, 50 mL).

-

Activation: Add Ammonium Chloride (

, 5 mmol).-

Why

instead of

-

-

Reaction: Heat to reflux (approx. 75–80°C) with vigorous stirring.

-

Observation: The grey iron powder will turn into a reddish-brown sludge (

/

-

-

Completion: TLC/LC-MS usually shows completion within 1–3 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

Method B: Inhibited Catalytic Hydrogenation

Best for: Scale-up (>100g), clean manufacturing, avoiding iron waste.

Mechanism: Heterogeneous catalysis.[2][3][4] To prevent C-F cleavage, we must poison the catalyst's high-energy sites or use a metal with lower affinity for oxidative addition into C-F bonds.

Protocol:

-

Catalyst Selection: Use 5% Pt/C (sulfided) . Platinum is significantly less active toward C-F hydrogenolysis than Palladium.

-

Alternative: If using Pd/C, add 0.1 equiv of Diphenyl sulfide or Vanadium oxide as an inhibitor.

-

-

Solvent: Methanol or Ethyl Acetate.

-

Pressure: Low pressure is preferred (1–3 bar

). High pressure increases HDF rates. -

Procedure:

-

Charge autoclave with substrate, solvent, and catalyst (1–2 wt% loading).

-

Purge with

(3x), then -

Stir at 1000 rpm (mass transfer limited).

-

Maintain temperature < 50°C. (HDF has a higher activation energy than nitro reduction; keeping T low favors nitro reduction).

-

Data & Performance Comparison

| Parameter | Standard Pd/C Hydrogenation | Method A: Fe/NH4Cl (Bechamp) | Method B: Pt/C (Sulfided) |

| Nitro Conversion | >99% | >99% | >99% |

| Defluorination (HDF) | 5 – 15% (High Risk) | < 0.1% (Not Detected) | < 0.5% |

| Reaction Time | 1–2 h | 2–4 h | 2–6 h |

| Workup Complexity | Low (Filtration) | Medium (Iron Sludge) | Low (Filtration) |

| Scalability | High | Low/Medium (Waste issues) | High |

Safety & Toxicology

-

Fluoronitrobenzenes: Highly toxic if inhaled or absorbed through skin.[5] Known to cause methemoglobinemia (blue skin, oxygen deprivation). Always handle in a fume hood with double nitrile gloves.

-

Halex Hazards: The reaction temperature (180°C) is near the decomposition point of some nitro-compounds. Ensure the cooling system is fail-safe.

-

HF Generation: In the event of HDF (defluorination), Hydrogen Fluoride (HF) is generated. Glassware etching is a sign of failure. If using Method B, ensure the reactor is compatible with trace acid or add a scavenger (

).

References

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Reaction.[2] Journal of the American Chemical Society. Link

-

Adams, D. J., & Clark, J. H. (1999). The Halex Reaction: Nucleophilic Aromatic Substitution of Chlorine by Fluorine.[2] Chemical Society Reviews. Link

-

Scientific Update. (2020). The Shell Halex Reaction: Process Safety and Impurity Management.Link

- Rylander, P. N. (1970). Hydrogenation Methods: Chemoselectivity in the Reduction of Halonitrobenzenes. Academic Press.

-

Chem-Station. (2017). Bechamp Reduction: Mechanism and Protocol.[6]Link

-

GuideChem. (2020). Preparation of 2-Fluoroaniline via Hydrogenation: Preventing Defluorination.Link

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. scribd.com [scribd.com]

Application Note: Heterocyclic Synthesis Using 1,4-Dichloro-2-fluoro-6-nitrobenzene

This Application Note is written for researchers in medicinal chemistry and process development. It serves as a definitive guide to utilizing 1,4-Dichloro-2-fluoro-6-nitrobenzene (chemically equivalent to 2,5-dichloro-1-fluoro-3-nitrobenzene , CAS 131666-73-4) as a scaffold for heterocyclic synthesis.[1]

Introduction & Strategic Value

1,4-Dichloro-2-fluoro-6-nitrobenzene is a densely functionalized arene that offers a unique "orthogonal reactivity" profile.[1][2] Unlike standard halonitrobenzenes where the fluorine atom is typically the most labile leaving group (due to the high electronegativity stabilizing the Meisenheimer complex), this specific isomer presents a regioselective inversion .

In this scaffold, the fluorine atom is meta to the nitro group , rendering it electronically stable against Nucleophilic Aromatic Substitution (SNAr). Conversely, the C1-Chlorine is ortho to the nitro group , making it the exclusive site of nucleophilic attack. This anomaly allows researchers to retain the valuable C-F bond—a critical bioisostere in kinase inhibitors and herbicides—while building complex heterocycles like quinoxalines , benzimidazoles , and 1,4-benzoxazines .[1]

Core Reactivity Map[2]

-

C1-Cl: Highly Activated (Ortho-NO₂ + Ortho-F inductive effect).[1][2] Primary Leaving Group.

-

C2-F: Deactivated for SNAr (Meta-NO₂). Retained for metabolic stability/binding affinity.[1]

-

C4-Cl: Deactivated (Meta-NO₂). Available for late-stage cross-coupling (Suzuki/Buchwald).[1][2]

Mechanistic Insight: The "Fluorine Trap"

A common error in process design with this substrate is assuming fluoride displacement.

Mechanism:

-

Inductive Effect: The C2-Fluorine pulls electron density from C1, making the C1-Chlorine more electrophilic.[1]

-

Resonance Stabilization: The C6-Nitro group can only stabilize the negative charge of the Meisenheimer complex if the nucleophile attacks at C1 (ortho) or a hypothetical para position.[1][3] Attack at C2 (Fluorine) places the negative charge on carbons meta to the nitro group, offering no resonance stabilization.

Figure 1: Reaction pathway analysis showing the exclusive kinetic preference for C1-Chlorine displacement.[1][2]

Application Protocols

Protocol A: Synthesis of Fluorinated Quinoxalin-2-ones

This workflow generates a dihydro-quinoxalinone scaffold, a privileged structure in commercially available herbicides (e.g., PPO inhibitors) and oncology drugs.[1][2]

Target: 7-Chloro-5-fluoro-3,4-dihydroquinoxalin-2(1H)-one[1][2]

Step 1: Regioselective SNAr with Glycine Ester[2]

-

Reagents: Glycine ethyl ester hydrochloride (1.1 eq), Triethylamine (2.5 eq).[1]

-

Solvent: THF or Acetonitrile (anhydrous).[1]

-

Conditions: 0°C to RT, 4 hours.

Procedure:

-

Dissolve 1,4-Dichloro-2-fluoro-6-nitrobenzene (1.0 eq) in THF (5 mL/mmol).

-

Add Glycine ethyl ester HCl (1.1 eq) to the solution.

-

Add TEA (2.5 eq) dropwise at 0°C to control exotherm. The solution will turn yellow/orange.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.8) will disappear, replaced by the amine adduct (Rf ~0.4).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove excess amine) and Brine.[1] Dry over MgSO₄ and concentrate.

Step 2: Reductive Cyclization[2]

-

Reagents: Iron Powder (5 eq), Ammonium Chloride (5 eq).[1]

-

Solvent: Ethanol/Water (4:1).[1]

-

Conditions: Reflux (80°C), 2 hours.

Rationale: Iron reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent hydrodehalogenation of the C4-Chlorine.[1]

Procedure:

-

Suspend the Step 1 intermediate in EtOH/H₂O.[1]

-

Add NH₄Cl and Iron powder.

-

Heat to reflux with vigorous stirring. The reaction will turn dark brown/rust.

-

Mechanism: The nitro group reduces to an aniline (-NH₂).[1] The aniline nitrogen intramolecularly attacks the ethyl ester carbonyl, displacing ethanol to form the lactam ring.

-

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

Data Summary:

| Parameter | Value | Note |

| Step 1 Yield | 92-96% | High regioselectivity prevents byproduct formation.[1] |

| Step 2 Yield | 80-85% | Spontaneous cyclization upon reduction.[1][2] |

| Final Purity | >98% | HPLC (254 nm). |

| Key Spectral Feature | 19F NMR | Signal remains (approx -120 ppm), confirming F retention.[1] |

Protocol B: Synthesis of Benzimidazoles

This protocol utilizes the C1 and C6 positions to form the imidazole ring, retaining the C2-Fluorine and C4-Chlorine for SAR (Structure-Activity Relationship) studies.[2]

Step 1: Amination[1][2]

-

Reagent: Primary amine (R-NH₂) e.g., Benzylamine or Methylamine.[1]

-

Conditions: As per Protocol A (Step 1).

-

Product: N-Substituted-4-chloro-2-fluoro-6-nitroaniline.[1][2]

Step 2: Nitro Reduction[2]

-

Reagent: Sodium Dithionite (Na₂S₂O₄) or SnCl₂.[1]

-

Conditions: Mild reduction to preserve the C4-Cl.

-

Product: 1-amino-2-(alkylamino)-3-fluoro-5-chlorobenzene.[1][2]

Step 3: Imidazole Ring Closure

Procedure:

-

Dissolve the diamine intermediate in Triethyl orthoformate (acting as solvent and reagent).[1]

-

Add 5 mol% p-TsOH.

-

Heat to 100°C. Ethanol is produced as a byproduct.[1]

-

Evaporate excess orthoformate.[1]

-

Result: 1-Substituted-6-chloro-4-fluorobenzimidazole.

Troubleshooting & Optimization

Senior Scientist Notes:

-

Regioselectivity Loss: If you observe mixtures of products, check your solvent. In highly polar aprotic solvents (DMSO, NMP) at high temperatures (>100°C), the fluoride can be displaced by hard nucleophiles. Stick to THF or MeCN at temperatures <60°C.

-

Dehalogenation: If using H₂/Pd for nitro reduction, add a poison (e.g., thiophene) or switch to Pt/C to prevent loss of the C4-Chlorine.[1]

-

Handling: The starting material is a skin sensitizer.[1] Use double gloving and work in a fume hood.[1]

Visual Workflow

Figure 2: Divergent synthesis of heterocyclic scaffolds from the common nitroaniline intermediate.

References

-

Regioselectivity in SnAr Reactions

-

Quinoxalinone Synthesis

-

Compound Data

-

Reduction Protocols

Sources

- 1. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3107-19-5|1,3-Dichloro-2-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,4-二氯-2-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Improving yield in the nitration of 1,4-dichloro-2-fluorobenzene

Welcome to the Technical Support Center for halogenated aromatic synthesis. In drug development and agrochemical research, the nitration of 1,4-dichloro-2-fluorobenzene to yield 1,4-dichloro-2-fluoro-5-nitrobenzene is a critical, yet notoriously stubborn, transformation. The extreme electron-withdrawing nature of the tri-halogenated ring often leads to stalled conversions, while the push for higher temperatures risks isomeric impurities.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, you will find field-proven, self-validating protocols and troubleshooting logic to guarantee high yields and absolute regiocontrol.

Diagnostic Workflow

Caption: Workflow for troubleshooting low yield in 1,4-dichloro-2-fluorobenzene nitration.

Section 1: Reaction Design & Regioselectivity (FAQ)

Q: Why is my nitration yielding a complex mixture of isomers instead of pure 1,4-dichloro-2-fluoro-5-nitrobenzene? Causality & Mechanism: 1,4-dichloro-2-fluorobenzene has three available positions for electrophilic aromatic substitution (C3, C5, C6). The fluorine atom is a strong ortho/para director, while the chlorine atoms are ortho/para directing but heavily deactivating. The cumulative electronic effect directs the incoming nitro group to the position that is para to the fluorine and meta to the two chlorine atoms[1]. This makes C5 the most electronically and sterically favored position. If you are observing C3 or C6 isomers, your reaction temperature is likely too high. Elevated thermal energy provides the activation energy required to overcome the severe steric hindrance at C3 (flanked by F and Cl) or the unfavorable electronic directing effects at C6. Solution: Maintain the reaction strictly between 0°C and 5°C during the addition of the nitrating agent if using a standard mixed-acid system.

Q: My conversion stalls at 65-70%, leaving significant unreacted starting material. How can I drive the reaction to completion?

Causality & Mechanism: The starting material is heavily deactivated. Standard "mixed acid" (concentrated H₂SO₄ and 68% HNO₃) generates water as a byproduct during the formation of the nitronium ion (

Section 2: Quantitative Data & System Comparison

To select the best approach for your scale and purity requirements, compare the validated performance metrics of the two primary nitration systems below:

| Nitration System | Temperature (°C) | HNO₃ Equivalents | Time (h) | Conversion (%) | Typical Yield (%) | Primary Challenge |

| Conc. H₂SO₄ / 68% HNO₃ | 0 - 5 | 1.1 - 1.2 | 4 - 6 | 70 - 75 | 60 - 65 | Stalled conversion due to water generation |

| TFA / Fuming HNO₃ | 20 - 25 | Excess | 3 | > 99 | 92 - 95 | Handling fuming HNO₃ at scale |

Section 3: Validated Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in In-Process Controls (IPCs) to ensure chemical integrity at every step.

Protocol A: High-Yield Synthesis via TFA/Fuming Nitric Acid System

This is the preferred method for medicinal chemistry and drug development where maximum yield and purity are required[2].

-

Preparation: In a thoroughly dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,4-dichloro-2-fluorobenzene (1.00 g) in Trifluoroacetic acid (TFA) (10.0 mL)[2].

-

Addition: Add fuming nitric acid (5.0 mL) dropwise to the solution[2].

-

Causality: Even though the substrate is deactivated, the mixing of fuming HNO₃ and TFA generates heat. Dropwise addition controls the exotherm, preventing localized heating that could lead to oxidative degradation.

-

-

Reaction: Stir the mixture at room temperature for 3 hours[2].

-

Causality: The high concentration of active nitronium ions in TFA allows the reaction to proceed efficiently at room temperature without stalling.

-

-

In-Process Control (IPC): Remove a 50 µL aliquot, quench in 1 mL ice water, and extract with 1 mL ethyl acetate. Run GC-MS or TLC (Hexane:EtOAc 9:1). Proceed to work-up only when the starting material peak is <1%.

-

Quenching: Carefully pour the reaction mixture over 50 g of crushed ice.

-

Causality: Rapid dilution safely dissipates the heat of acid dilution and immediately precipitates the highly hydrophobic 1,4-dichloro-2-fluoro-5-nitrobenzene.

-

-

Extraction & Self-Validation Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous

until the aqueous phase pH is strictly >7.-

Validation Check: If the pH is <7, residual TFA/HNO₃ remains. Concentrating the solvent under acidic conditions will catalyze the degradation of the product. Repeat the bicarbonate wash until basic.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Traditional Mixed-Acid Method (For Scale-Up)

This method is utilized when cost-efficiency and reagent availability take precedence over absolute yield[1].

-

Acid Mixture Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool the mixture to 0–5°C[1].

-

Substrate Addition: Add 1,4-dichloro-2-fluorobenzene dropwise to the cooled nitrating mixture[1].

-

Causality: Adding the substrate to the acid (rather than vice versa) ensures the substrate is always introduced into a massive excess of the nitronium ion, driving the reaction forward while strictly controlling the exotherm.

-

-

Reaction: Stir for 4-6 hours, strictly maintaining the internal temperature at 5°C to prevent the formation of the sterically hindered 3-nitro isomer.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove acidic impurities[1].

-

Purification: Dry over anhydrous magnesium sulfate, filter, concentrate the solvent using a rotary evaporator, and purify the crude product by vacuum distillation[1].

References

- Title: (12) Patent Application Publication (10) Pub. No.

- Title: 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 Source: Benchchem URL

Sources

Technical Support Center: Purification of 1,4-Dichloro-2-fluoro-6-nitrobenzene

Executive Summary & Critical Analysis

User Context: You are handling the crude nitration product of 2,5-dichlorofluorobenzene (or similar halogenated precursor). The target molecule is 1,4-Dichloro-2-fluoro-6-nitrobenzene .

The Chemist's Challenge: The synthesis of this specific isomer presents a classic "Directing Group Conflict." In the precursor (1,4-dichloro-2-fluorobenzene), the fluorine atom strongly directs incoming electrophiles to the para position (Position 5). Consequently, your crude mixture likely contains:

-

Major Isomer: 1,4-Dichloro-2-fluoro-5 -nitrobenzene (>80-90%).

-

Target Minor Isomer: 1,4-Dichloro-2-fluoro-6 -nitrobenzene (often <10-15%).

-

Impurities: Unreacted starting material, dinitro-species, and oxidation byproducts.

Implication for Purification: Standard recrystallization often purifies the major isomer. To isolate the minor (6-nitro) isomer, you must often reverse the standard logic: allow the major isomer to crystallize out, then recover your target from the mother liquor (filtrate) before performing a secondary high-stringency purification.

Primary Purification Protocols

Method A: Fractional Crystallization (The "Enrichment" Strategy)

Best for: Initial separation of the target 6-nitro isomer from the bulk 5-nitro isomer.

The Mechanism: Halonitrobenzenes exhibit significant solubility differences in aqueous alcohols. The symmetric/major isomers tend to have higher lattice energy and crystallize first.

Protocol:

-

Dissolution: Dissolve crude oil/solid in Methanol (MeOH) or Ethanol (EtOH) at reflux (60-75°C). Use 3-4 mL solvent per gram of crude.

-

Controlled Cooling: Cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

-

Filtration 1 (Removal of Major Isomer): Filter the solids.

-

Concentration: Rotovap the filtrate to reduced volume (approx. 1/3 original volume).

-

Secondary Crystallization: Cool the concentrated filtrate to 0-4°C.

-

If oiling occurs, add a seed crystal of the 6-nitro isomer (if available) or scratch the glass.

-

-

Filtration 2 (Collection of Target): Filter the new crop of crystals. These are enriched in the 6-nitro isomer.

Method B: Flash Column Chromatography

Best for: High-purity isolation (>98%) when crystallization yields mixed isomers.